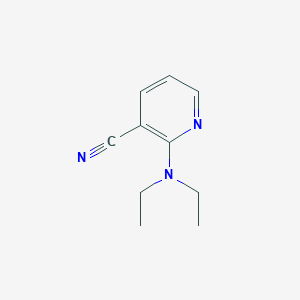

2-(diethylamino)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYGNXYWTWFBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434092 | |

| Record name | 3-Cyano-2-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17782-02-4 | |

| Record name | 3-Cyano-2-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Diethylamino Nicotinonitrile and Analogues

Historical Context of 2-Aminonicotinonitrile Synthesis

The foundational structure of 2-aminonicotinonitrile, the parent scaffold for the title compound, has been an area of synthetic exploration for decades. Early methods often relied on multi-step processes and classical condensation reactions. One notable historical approach involved the Pinner synthesis, where a nitrile group reacts with an alcohol in the presence of an acid like hydrogen chloride. This method was used to elaborate an ethylidenemalononitrile side-chain into a substituted pyridine (B92270) ring, trapping a chloroimidate intermediate to form a 2-chloronicotinonitrile, which could then be converted to the amino derivative. chem-soc.si

Another early process, patented in the 1970s, detailed the preparation of 2-aminonicotinonitrile as a crucial intermediate for herbicides. google.com This synthesis involved the condensation of a 1,1,3,3-tetraalkoxypropane with malononitrile (B47326) in the presence of an alkanoic acid anhydride, such as acetic anhydride. google.com The resulting intermediate, a 1-alkoxy-4,4-dicyano-1,3-butadiene, was then treated with ammonia (B1221849) to yield the final 2-aminonicotinonitrile product. google.com These foundational methods, while effective, often required harsh conditions and multiple steps, paving the way for the development of more streamlined and efficient modern approaches.

Modern Approaches to 2-(Diethylamino)nicotinonitrile Derivatization

Contemporary synthetic chemistry offers a more sophisticated toolkit for the synthesis and derivatization of nicotinonitriles. These methods prioritize efficiency, atom economy, and the ability to generate diverse molecular structures.

C-N Bond Formation Reactions in Pyridine Systems

The crucial step in synthesizing this compound and its analogues is the formation of the carbon-nitrogen bond at the C2 position of the pyridine ring. A prevalent strategy for achieving this is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a nicotinonitrile scaffold bearing a good leaving group, most commonly a halogen like chlorine, at the 2-position. ekb.egchem-soc.si The 2-chloronicotinonitrile derivative is then treated with a nucleophile, such as diethylamine (B46881), to displace the chloride and form the desired this compound. chem-soc.silongdom.org This reaction is often facilitated by heating in a suitable solvent. longdom.org

The synthesis of the 2-chloro precursor itself is a key step, often achieved by treating the corresponding 2-hydroxypyridine (B17775) (or its tautomeric pyridone form) with a chlorinating agent like phosphorus oxychloride (POCl3). ekb.egchem-soc.si This two-step sequence—chlorination followed by amination—is a robust and widely used method for accessing a variety of 2-aminonicotinonitrile derivatives. ekb.egchem-soc.silongdom.org Beyond simple amination, cross-coupling reactions represent another powerful tool for C-N bond formation, allowing for the coupling of various nitrogen-containing fragments with the pyridine core. tcichemicals.com

Multicomponent Reaction Strategies for Nicotinonitriles

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for constructing complex molecules like nicotinonitriles in a single synthetic operation. researchgate.net These reactions combine three or more starting materials in one pot to form a product that contains portions of all the initial reactants. researchgate.net The synthesis of 2-aminonicotinonitrile scaffolds is particularly well-suited to MCRs, often employing a four-component reaction.

A typical MCR for this purpose involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt (like ammonium acetate) which serves as the nitrogen source for the pyridine ring. rsc.orgscielo.brmdpi.com This approach allows for significant structural diversity in the final product by simply varying the aldehyde and ketone components. scielo.br The reactions can be promoted by various catalysts or sometimes proceed without one under solvent-free conditions. scielo.brmdpi.com For instance, an efficient four-component synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been developed using heterogeneous copper nanoparticles on charcoal as a recyclable catalyst. scielo.br This method demonstrates broad applicability with various aromatic aldehydes, accommodating both electron-donating and electron-withdrawing substituents to produce the desired products in good to excellent yields. scielo.br The power of MCRs lies in their operational simplicity, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

Table 1: Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives Using a Cu/C Catalyst Source: Adapted from a study on heterogeneous copper nanoparticle catalysis. scielo.br

| Entry | Aldehyde | Ketone | Product Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 92% |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | 94% |

| 3 | 4-Methylbenzaldehyde | Acetophenone | 90% |

| 4 | 4-Methoxybenzaldehyde | Acetophenone | 88% |

| 5 | 4-Nitrobenzaldehyde | Acetophenone | 86% |

| 6 | 2-Thiophenecarboxaldehyde | Acetophenone | 89% |

| 7 | Benzaldehyde | Cyclohexanone | 90% |

Catalytic Approaches in Nicotinonitrile Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to nicotinonitriles that are faster, more selective, and more environmentally benign than traditional stoichiometric methods.

While transition metals are powerful catalysts, there is a growing interest in developing synthetic routes that avoid them to reduce cost and potential metal contamination in the final products. uni-muenchen.denitrkl.ac.in Several transition-metal-free protocols for the synthesis of nicotinonitriles and related pyridines have been reported. beilstein-journals.orgresearchgate.net

One successful approach utilizes organocatalysts. For example, the synthesis of dihydropyrido[2,3-d]pyrimidin-4(1H)-ones from 2-aminonicotinonitriles can be efficiently catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aqueous medium. researchgate.netrsc.org Another strategy involves catalyst-free multicomponent reactions, where a mixture of starting materials is simply heated under solvent-free conditions to produce the desired 2-aminopyridine (B139424) derivatives. mdpi.com Additionally, methods such as the K2CO3-mediated cyclization and rearrangement of γ,δ-alkynyl oximes have been developed for the synthesis of pyridols, showcasing efficient, metal-free access to challenging pyridine structures. researchgate.net These metal-free approaches offer sustainable and cost-effective alternatives for the construction of the nicotinonitrile scaffold. uni-muenchen.de

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. eurjchem.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. rsc.orgbeilstein-journals.org This technology has been successfully applied to the synthesis of various nicotinonitrile derivatives and their fused heterocyclic systems. rsc.orgeurjchem.comlookchem.com

For instance, a clean and efficient protocol for synthesizing derivatives from 2-aminonicotinonitriles uses microwave irradiation in the presence of the organocatalyst DBU in water. researchgate.netrsc.org This method highlights the synergy between microwave heating and green chemistry principles. rsc.org Similarly, the synthesis of 2-aminopyridine derivatives from enaminones, malononitrile, and benzylamine (B48309) has been effectively carried out using microwave irradiation. mdpi.com A one-pot, microwave-assisted Urech synthesis of hydantoins from amino acids further demonstrates the power of this technique to facilitate rapid, high-yield, and environmentally friendly procedures by using water as a solvent and eliminating the need for chromatographic purification. beilstein-journals.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Source: Adapted from studies on microwave-assisted synthesis. beilstein-journals.orgmdpi.com

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (%) |

| Enaminone Synthesis mdpi.com | Not specified | 5 min | 70-86% |

| Hydantoin Synthesis (from L-phenylalanine) beilstein-journals.org | Several hours | 15 min | 89% |

| Pyrido[2,3-d]pyrimidine Synthesis rsc.org | Not specified | Not specified | Good |

Green Chemistry Principles in Nicotinonitrile Synthesis

The application of green chemistry principles to the synthesis of nicotinonitrile derivatives, including this compound, is an area of growing interest aimed at reducing the environmental impact of chemical processes. These principles focus on the use of safer solvents, renewable resources, and energy-efficient methods to create more sustainable synthetic routes.

A significant advancement in this area is the use of heterogeneous catalysts that can be easily recovered and reused. For instance, a novel nanomagnetic metal-organic framework, Fe3O4@MIL-53(Al)-N(CH2PO3)2, has been successfully employed for the synthesis of a wide range of nicotinonitrile derivatives. researchgate.netacs.orgbohrium.comacs.org This method operates under solvent-free conditions, offering high yields (68–90%) and short reaction times (40–60 minutes). researchgate.netacs.org The magnetic nature of the catalyst allows for its simple separation from the reaction mixture using an external magnet, a key advantage for sustainable manufacturing. researchgate.netbohrium.com

Another green approach involves the use of biodegradable and readily available catalysts. β-Cyclodextrin, a supramolecular catalyst, has been shown to be a highly effective promoter for the metal-free, one-pot, multi-component synthesis of 2-amino-4,6-diphenylnicotinonitriles. scispace.com This method avoids the use of toxic metal catalysts and harsh reaction conditions. Similarly, boric acid has been utilized as an efficient and green catalyst for the synthesis of 2-amino-4,6-diarylnicotinonitriles under microwave irradiation in solvent-free conditions, leading to excellent yields in very short reaction times. bohrium.comtubitak.gov.tr

The choice of solvent is another critical aspect of green synthesis. Researchers have explored the use of greener solvents, such as ethanol (B145695) and water, and in some cases, have eliminated the need for a solvent altogether. bohrium.comtubitak.gov.trresearchgate.net For example, the synthesis of 2-aminonicotinonitrile derivatives has been achieved from oxime acetate (B1210297) as an enamine precursor, an aldehyde, and malononitrile under neat (solvent-free) conditions using a reusable Al2O3 nanocatalyst. researchgate.net This method not only avoids hazardous solvents but also boasts a low E-factor (a measure of waste produced) and high atom economy. researchgate.net

Furthermore, energy efficiency is addressed through the use of alternative energy sources like microwave irradiation and ultrasonication. researchgate.net These methods can significantly reduce reaction times and energy consumption compared to conventional heating. For instance, the synthesis of N-amino-2-oxo-nicotinonitriles has been efficiently carried out using ultrasonic irradiation, resulting in shorter reaction times, purer products, and higher yields compared to conventional methods. researchgate.net

Scalability and Efficiency in Preparative Methodologies

The scalability and efficiency of synthetic methods are paramount for the practical production of this compound and its analogues. A common and reliable method for preparing these compounds is the nucleophilic aromatic substitution (SNAr) of a 2-halogenated nicotinonitrile with diethylamine. This method is considered scalable and can provide high yields. The efficiency of this reaction is influenced by factors such as temperature, the choice of a polar aprotic solvent like DMF or DMSO, and the presence of a base to neutralize the generated halide ion.

The development of continuous flow synthesis represents a significant step towards scalable and efficient production. A study on the continuous synthesis of a nicotinonitrile precursor to the drug nevirapine (B1678648) demonstrated the potential of this technology. beilstein-journals.org Flow chemistry allows for better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up compared to batch processes. In one instance, a flow process for enamine formation was completed in a fraction of the time required for the batch equivalent, highlighting the efficiency gains of this technology. beilstein-journals.org

To provide a comparative overview of the efficiency of various synthetic methodologies for producing 2-aminonicotinonitrile derivatives, the following interactive data table summarizes key findings from the literature.

| Synthetic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Key Advantages | Reference |

| Nucleophilic Aromatic Substitution | Diethylamine | DMF/DMSO | 80-120 | - | High | Scalable, reliable | |

| Four-Component Reaction | Fe3O4@MIL-53(Al)-N(CH2PO3)2 | Solvent-free | 110 | 40-60 min | 68-90 | Green, reusable catalyst | researchgate.netacs.org |

| Multi-Component Reaction | β-Cyclodextrin | Water-ethanol | Room Temp | - | - | Metal-free, eco-friendly | scispace.com |

| Multi-Component Reaction | Boric Acid | Solvent-free (Microwave) | - | 48-60 s | Excellent | Green catalyst, rapid | bohrium.comtubitak.gov.tr |

| Three-Component Reaction | CuI@Al2O3 nanocatalyst | Solvent-free | - | Short | High | Green, reusable catalyst | researchgate.net |

| Copper-Catalyzed Cyclization | CuCl | DMF | 60 | - | Moderate to Good | Novel route from oxime esters | sioc-journal.cn |

| One-Pot Three-Component Reaction | - | Solvent-free | 80 | 3 h | up to 80 | Simple, fast, clean | mdpi.com |

Reaction Pathways and Mechanistic Investigations of 2 Diethylamino Nicotinonitrile Derivatives

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in 2-(diethylamino)nicotinonitrile derivatives can undergo nucleophilic substitution, a reaction class heavily influenced by the electronic nature of its substituents.

Mechanistic Studies of Amine Introduction (e.g., Diethylamino Group)

The introduction of the diethylamino group at the C-2 position of the nicotinonitrile scaffold is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. smolecule.com This process typically involves the displacement of a halogen atom (e.g., chlorine or bromine) from a 2-halonicotinonitrile precursor by diethylamine (B46881).

The mechanism proceeds via a two-step addition-elimination sequence. The electron-withdrawing nature of the nitrile group at the C-3 position, along with the electronegativity of the ring nitrogen, activates the C-2 position towards nucleophilic attack. thieme-connect.com Diethylamine, acting as the nucleophile, attacks this activated carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized. In the subsequent step, the leaving group (the halide ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final this compound product.

The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures to facilitate the substitution. smolecule.comnih.gov The choice of solvent and temperature can be optimized to maximize yield and purity. In some cases, a base such as potassium carbonate or diisopropylethylamine (DIPEA) is added to neutralize the hydrogen halide formed during the reaction. nih.govnih.gov

Table 1: Conditions for Nucleophilic Aromatic Substitution (SNAr) to form Aminopyridine Derivatives

| Starting Material | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Chloronicotinonitrile | Diethylamine | - | DMF | Room Temp | This compound | |

| 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile | Diethylamine | - | DMF | Elevated | 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile | smolecule.com |

| Heteroaryl Chloride | Cyclic Amine | DIPEA | NMP | 140-180 | Substituted Aminopyridine | nih.gov |

This table is interactive. Click on the headers to sort the data.

Reactivity of the Nitrile Functionality

The cyano (-C≡N) group is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis Mechanisms (Acidic and Basic Conditions)

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, 2-(diethylamino)nicotinic acid, under both acidic and basic conditions. smolecule.com

Acidic Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. aklectures.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. aklectures.com The attack by water forms a protonated imidic acid intermediate. A series of proton transfers follows, leading to the formation of a primary amide, 2-(diethylamino)nicotinamide. This amide can then undergo further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid and an ammonium (B1175870) ion. aklectures.com

Basic Hydrolysis: In basic conditions, the strongly nucleophilic hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group. smolecule.com This addition results in the formation of a hydroxy imine anion. Protonation of this anion by water generates an imidic acid, which tautomerizes to the more stable amide. This amide is then further hydrolyzed under the basic conditions. The process involves nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, leading to a tetrahedral intermediate which then expels the amide anion (⁻NH₂) to form the carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid. nih.gov

Reduction Pathways and Stereochemical Considerations

The nitrile group is readily reduced to a primary amine, yielding (2-(diethylamino)pyridin-3-yl)methanamine. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.comsmolecule.com

The mechanism of reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile. smolecule.com This forms an intermediate imine-metal complex. A second hydride transfer to the same carbon atom completes the reduction, and upon aqueous workup, the primary amine is liberated. smolecule.com

Stereochemical considerations for this specific reduction are minimal as the resulting aminomethyl group (-CH₂NH₂) does not introduce a new chiral center at the 3-position of the pyridine ring. However, if the parent molecule contained pre-existing stereocenters, their potential influence on the reaction or the possibility of diastereomer formation would need to be considered.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX), provides a pathway to synthesize ketones. smolecule.commasterorganicchemistry.com The Grignard reagent adds to the electrophilic carbon of the nitrile group, breaking one of the C-N pi bonds. masterorganicchemistry.comyoutube.com This addition forms a new carbon-carbon bond and results in an intermediate imine anion, which is stabilized as a magnesium salt. youtube.com This intermediate is generally stable and does not react further with another equivalent of the Grignard reagent. youtube.com

Subsequent hydrolysis of this intermediate, typically with aqueous acid (H₃O⁺), converts the imine into a ketone. masterorganicchemistry.com The mechanism of hydrolysis involves protonation of the imine nitrogen, followed by the addition of water to the carbon, and subsequent elimination of ammonia (B1221849) to yield the final ketone product, 3-acyl-2-(diethylaminopyridine). masterorganicchemistry.com This reaction is a valuable method for C-C bond formation and the synthesis of functionalized pyridine ketones. nih.gov

Table 2: General Reactivity of the Nitrile Group

| Reaction Type | Reagent(s) | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid | smolecule.comaklectures.com |

| Basic Hydrolysis | NaOH, H₂O, Heat; then H₃O⁺ | Amide | Carboxylic Acid | smolecule.comnih.gov |

| Reduction | LiAlH₄; then H₂O | Imine-metal complex | Primary Amine | smolecule.comsmolecule.com |

This table is interactive. Click on the headers to sort the data.

Transformations Involving the Diethylamino Group

The diethylamino group is a strong electron-donating group that significantly influences the reactivity of the pyridine ring. Its presence enhances the nucleophilicity of the ring, particularly at the nitrogen atom. smolecule.com The lone pair of electrons on the nitrogen can participate in various reactions, and the group itself can be a target for chemical transformation.

Oxidation of the diethylamino group is a possible transformation, which could potentially alter its electronic properties and reactivity. smolecule.com While specific studies on the oxidation of this compound are not widely reported, tertiary amines, in general, can be oxidized to N-oxides or undergo N-dealkylation under specific conditions. The diethylamino group also exerts steric effects that can influence the regioselectivity of reactions at other positions on the pyridine ring. smolecule.com Furthermore, in certain complex synthetic sequences, the amino group might be used as a directing group or could be cleaved under harsh conditions, although this is less common.

Derivatization Strategies: Acylation and Alkylation Mechanisms

The derivatization of this compound and related structures can occur at several positions, including the amino group and the pyridine ring itself. Acylation and alkylation are fundamental strategies to modify the compound's structure and properties.

Acylation: The acylation of aminopyridines is a common transformation. While direct acylation of the exocyclic nitrogen in this compound is plausible, the mechanism often involves the pyridine nitrogen, especially in the presence of catalysts. For instance, the acetylation of alcohols catalyzed by 4-(dimethylamino)pyridine (DMAP), a structurally related compound, proceeds via a nucleophilic catalysis pathway. nih.gov The reaction is initiated by the nucleophilic attack of the pyridine nitrogen of DMAP on the acetic anhydride, forming a highly reactive acetylpyridinium ion. nih.gov This intermediate is then attacked by the alcohol to yield the acetylated product. A similar mechanism can be postulated for the acylation of substrates in the presence of this compound, where the pyridine nitrogen would act as the initial nucleophile.

Alkylation: Alkylation of nicotinonitrile derivatives can lead to either N-alkylation or O-alkylation, depending on the substrate and reaction conditions. For example, the alkylation of 2-pyridone derivatives of nicotinonitrile with agents like allyl or propargyl bromides can yield both N-alkylated and O-alkylated products. ekb.eg Similarly, S-alkylation is a key reaction for 2-mercaptonicotinonitrile (B1308631) derivatives, often as a prelude to further cyclization reactions. semanticscholar.orgbohrium.com For this compound, alkylation would likely occur at the pyridine nitrogen, forming a quaternary ammonium salt, especially with reactive alkylating agents. This is analogous to the formation of 2-pyridyltrialkylammonium salts from pyridine N-oxides, which then serve as precursors for other functional groups. acs.org

| Reaction Type | Reagents | Key Mechanistic Feature | Potential Product Type | Reference |

|---|---|---|---|---|

| Acylation | Acetic Anhydride, DMAP (as catalyst model) | Nucleophilic attack by pyridine nitrogen to form an acetylpyridinium intermediate. | Acetylated substrate | nih.gov |

| N-Alkylation | Allyl Bromide, Propargyl Bromide | Direct displacement of the halide by the pyridine nitrogen. | N-alkylated pyridinium (B92312) salts | ekb.eg |

| O-Alkylation | Alkyl Halides (on pyridone precursors) | Alkylation of the oxygen atom in the tautomeric pyridone form. | O-alkylated nicotinonitriles | ekb.eg |

| S-Alkylation | Haloacetamides (on thione precursors) | Nucleophilic substitution at the sulfur atom of the thione group. | S-alkylated nicotinonitriles | nih.gov |

Cyclization Reactions and Heterocyclic Annulation

The presence of the nitrile group adjacent to the amino-substituted position makes this compound derivatives excellent precursors for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions, often followed by annulation, lead to the formation of polycyclic aromatic compounds.

A prominent reaction in this context is the Thorpe-Ziegler cyclization, which involves the base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enamino-nitrile, which can then be hydrolyzed to a cyclic ketone. wikipedia.orgambeed.combuchler-gmbh.com In the case of appropriately substituted nicotinonitriles, this reaction is a key step in the formation of fused pyridine rings.

Synthesis of Furo[2,3-b]pyridines: The synthesis of furo[2,3-b]pyridine (B1315467) derivatives often starts from 2-pyridone precursors which are converted to O-alkylated nicotinonitriles. For instance, treatment of 2-(2-oxopropoxy)-nicotinonitrile derivatives with a base like sodium methoxide (B1231860) induces a Thorpe-Ziegler type cyclization. eurjchem.comscite.ai The mechanism involves the deprotonation of the active methylene (B1212753) group of the oxopropoxy side chain, followed by nucleophilic attack on the nitrile carbon. Subsequent tautomerization and aromatization yield the fused furo[2,3-b]pyridine system. ekb.egiaea.org

Synthesis of Thieno[2,3-b]pyridines: A similar strategy is employed for the synthesis of thieno[2,3-b]pyridines. deepdyve.comresearchgate.net The reaction typically starts with a 2-mercaptonicotinonitrile derivative which is S-alkylated with a halo-ketone or a related species. semanticscholar.orgnih.gov Base-mediated cyclization then proceeds in a manner analogous to the furan (B31954) ring formation, leading to the thieno[2,3-b]pyridine (B153569) core. bohrium.com These annulation reactions are versatile and allow for the introduction of a wide range of substituents on the newly formed ring. nih.gov

| Fused Heterocycle | Starting Material Type | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| Furo[2,3-b]pyridine | 2-Alkoxy-nicotinonitrile with an active methylene group | Sodium Methoxide | Thorpe-Ziegler Cyclization | ekb.egeurjchem.comscite.aiiaea.org |

| Thieno[2,3-b]pyridine | 2-(Alkylthio)-nicotinonitrile with an active methylene group | Sodium Ethoxide | Thorpe-Ziegler Cyclization | semanticscholar.orgbohrium.comnih.gov |

| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | 3-Aminothieno[2,3-b]pyridin-2-carboxamide | Acetone, TsOH | Condensation/Cyclization | bohrium.com |

| Pyrazolo[3,4-b]pyridine | 2-Hydrazinonicotinonitrile | Hydrazine Hydrate | Cyclization | nih.gov |

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating diethylamino group at the 2-position significantly enhances the ring's nucleophilicity, making EAS reactions feasible. The regiochemical outcome of such reactions is dictated by the directing effects of both the diethylamino and the nitrile groups.

The diethylamino group is a powerful ortho-, para-director, while the nitrile group is a meta-director. In this compound, the positions ortho (C3) and para (C5) to the diethylamino group are activated. The C3 position is already substituted with the nitrile group. Therefore, electrophilic attack is most likely to occur at the C5 position.

A common example of EAS on activated pyridines is nitration. The nitration of 2,6-diaminopyridine (B39239) using a mixture of nitric acid and oleum (B3057394) results in the formation of 2,6-diamino-3,5-dinitropyridine, demonstrating the strong activating and directing effect of the amino groups to the ortho and para positions. google.com Similarly, the nitration of 2-diethylamino-5-methylpyridine with a mixture of nitric and sulfuric acid yields the 4-nitro derivative, although the position of nitration can be influenced by the specific reaction conditions. nanobioletters.com For this compound, nitration is expected to proceed at the C5 position, which is para to the activating diethylamino group and meta to the deactivating nitrile group.

| Substrate | Reagents | Product | Key Observation | Reference |

|---|---|---|---|---|

| 2,6-Diaminopyridine | HNO₃, Oleum | 2,6-Diamino-3,5-dinitropyridine | Nitration occurs at positions ortho and para to the amino groups. | google.com |

| 2-Diethylamino-5-methylpyridine | HNO₃, H₂SO₄ | 4-Nitro-2-diethylamino-5-methylpyridine | Nitration occurs ortho to the activating diethylamino group. | nanobioletters.com |

| 4-Chloro-2-aminopyridine | HNO₃, H₂SO₄ | 4-Chloro-2-amino-3-nitropyridine | Nitration occurs ortho to the amino group and meta to the chloro group. | google.com |

Pericyclic Reactions and Rearrangements in Nicotinonitrile Systems

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.org Nicotinonitrile derivatives can participate in various pericyclic reactions, including cycloadditions and sigmatropic rearrangements, leading to the formation of complex molecular architectures.

Cycloaddition Reactions: [3+2] Cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. Nicotinonitrile derivatives have been utilized as components in such reactions. For example, chromene-based enaminones linked to a nicotinonitrile moiety can react with nitrilimines (generated in situ from hydrazonoyl chlorides) in a [3+2] cycloaddition to produce pyrazole-containing hybrid molecules. tandfonline.comcu.edu.egresearchgate.netresearchgate.net The reaction is regioselective, and its mechanism involves the concerted addition of the 1,3-dipolar nitrilimine to the double bond of the enaminone. cu.edu.eg

Rearrangements: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an activated aromatic ring migrates from a heteroatom to a more nucleophilic center. mdpi.com This rearrangement has been observed in nicotinonitrile systems. For instance, the synthesis of 1-amino-3-oxo-2,7-naphthyridines can be achieved via a Smiles rearrangement of 2-(chlorosulfonyl)-nicotinonitrile derivatives. mdpi.com Additionally, computational studies on the rearrangement of 2-(benzyloxy)nicotinonitrile have shown that the reaction proceeds through an oxirane-like transition state, leading to the formation of 2-phenylfuro[2,3-b]pyridin-3-amine. researchgate.net This highlights the potential for rearrangements to generate diverse heterocyclic scaffolds from nicotinonitrile precursors.

| Reaction Type | Substrate Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Nicotinonitrile-linked enaminone | Nitrilimines (from hydrazonoyl chlorides) | Pyrazole-nicotinonitrile hybrids | tandfonline.comcu.edu.egresearchgate.netresearchgate.net |

| Smiles Rearrangement | 2-(Chlorosulfonyl)-nicotinonitrile derivatives | Base | 1-Amino-3-oxo-2,7-naphthyridines | mdpi.com |

| iaea.orgCurrent time information in Bangalore, IN.-Anionic Rearrangement | 2-(Benzyloxy)nicotinonitrile | Base (computational study) | 2-Phenylfuro[2,3-b]pyridin-3-amine | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Methodologies in Nicotinonitrile Research

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. scispace.com When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). scispace.com For 2-(diethylamino)nicotinonitrile, the FTIR spectrum is characterized by several key absorption bands that confirm its structure.

The most prominent feature is the sharp, intense absorption band corresponding to the nitrile (C≡N) group. This stretching vibration typically appears in a relatively clean region of the spectrum, making it a reliable diagnostic marker. For related nicotinonitrile derivatives, this peak is observed in the range of 2200-2230 cm⁻¹. rsc.orgmdpi.com The aromatic pyridine (B92270) ring gives rise to several bands, including C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. mdpi.com The diethylamino substituent is identified by the C-H stretching vibrations of the alkyl chains (methyl and methylene (B1212753) groups) just below 3000 cm⁻¹ and C-N stretching vibrations, which are typically found in the 1250-1350 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N Stretch | Nitrile | ~2220 | Strong, Sharp |

| C-H Stretch | Aromatic (Pyridine) | >3000 | Medium |

| C-H Stretch | Aliphatic (Ethyl) | <3000 | Medium-Strong |

| C=C, C=N Stretch | Aromatic Ring | ~1400-1600 | Medium-Strong (multiple bands) |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. researchgate.net While FTIR relies on absorption, Raman detects the frequency shifts in scattered light, providing a detailed molecular fingerprint. researchgate.net For this compound, the nitrile (C≡N) stretch is expected to produce a very strong and sharp Raman signal, as the triple bond involves a highly polarizable electron cloud.

The pyridine ring vibrations also yield characteristic Raman bands. The ring breathing mode, a symmetric expansion and contraction of the entire ring, is particularly intense and diagnostic. In pyridine itself, this appears around 992 cm⁻¹, and its position in the substituted derivative provides information on the electronic effects of the diethylamino and nitrile groups. ethz.ch

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically amplify the Raman signal (by factors of 10⁶ or more) for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). This enhancement allows for the detection of very low concentrations of an analyte. For this compound, SERS could be employed to study its interaction with metallic surfaces, with the orientation of the molecule on the surface influencing which Raman bands are most strongly enhanced. The nitrogen atoms in the pyridine ring and the diethylamino group could act as anchoring points to the SERS substrate, leading to significant enhancement of their associated vibrational modes.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of an analyte. algimed.com In the context of nicotinonitrile research, various MS techniques are utilized, each tailored to specific analytical challenges.

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard MS by its ability to measure the mass of an ion with extremely high accuracy, typically to four or more decimal places. algimed.combiocompare.com This precision allows for the determination of a compound's "exact mass," which is calculated using the most abundant stable isotopes of its constituent elements. This capability is crucial for unambiguously determining the elemental formula of a newly synthesized compound or an unknown analyte. biocompare.com

For this compound, the nominal mass (the integer mass calculated using the most common isotopes) is 175 u. However, its theoretical exact mass is slightly different. HRMS analysis can differentiate between compounds that share the same nominal mass but have different elemental formulas, a task that is impossible with low-resolution mass spectrometry. algimed.com The confirmation of the molecular ion's exact mass provides definitive evidence of the compound's elemental composition.

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃N₃ |

| Nominal Mass | 175 u |

| Theoretical Exact Mass | 175.11095 u |

| Instrumentation | Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometers algimed.com |

This table presents the calculated mass values for this compound, highlighting the difference between nominal and exact mass that is resolved by HRMS.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual volatile and thermally stable components within a chemical mixture. nih.gov In a typical GC-MS analysis, the sample is vaporized and passed through a long capillary column. Different compounds travel through the column at different speeds based on their volatility and interaction with the column's stationary phase, achieving separation. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. kyushu-u.ac.jp

This method is highly effective for assessing the purity of a this compound sample or for monitoring the progress of a synthesis reaction by identifying reactants, products, and byproducts in the reaction mixture. The resulting data for the target compound would include a specific retention time from the GC and a characteristic mass spectrum from the MS, which serves as a molecular fingerprint. nih.gov

| Parameter | Typical Condition | Purpose |

| GC Column | Capillary column (e.g., DB-5ms) | Separates components of a volatile mixture based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample into the instrument. |

| Ionization Source | Electron Ionization (EI) | Fragments the molecule into a reproducible pattern for identification. |

| Mass Analyzer | Quadrupole | Scans and detects the mass-to-charge ratio of the fragment ions. |

This table outlines typical parameters for a GC-MS analysis suitable for a volatile compound like this compound.

For compounds that are non-volatile or thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. cam.ac.uknih.gov This technique separates components in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system, after which the eluent is introduced into the mass spectrometer. chromatographyonline.com LC-MS is particularly valuable for analyzing nicotinonitrile derivatives in complex matrices, such as biological fluids or environmental samples, where high sensitivity and specificity are required. cam.ac.uk

The choice of ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is critical and depends on the polarity and molecular weight of the analyte. chromatographyonline.com ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight of the parent compound with minimal fragmentation. nih.gov

| Parameter | Typical Condition | Purpose |

| LC Column | Reversed-phase (e.g., C18) sigmaaldrich.com | Separates analytes based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile (B52724) or methanol (B129727) with additives (e.g., formic acid) thermofisher.com | Elutes compounds from the column for detection. |

| Ionization Source | Electrospray Ionization (ESI) | Generates gas-phase ions from the liquid eluent. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | Provides quantitative data (QqQ) or high-resolution mass measurement (TOF). cam.ac.uksigmaaldrich.com |

This table describes a representative set of conditions for the LC-MS analysis of polar heterocyclic compounds like this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. vu.nlmsstate.edu By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct a detailed electron density map of the molecule. rug.nl This map reveals the exact spatial coordinates of each atom, providing unparalleled insight into the molecule's structure. mdpi.com

From the atomic coordinates obtained through X-ray diffraction, it is possible to calculate highly precise values for all bond lengths, bond angles, and torsional (dihedral) angles within the molecule. mdpi.com This structural data is fundamental for understanding the molecule's conformation and steric properties. While specific crystallographic data for this compound is not publicly available, the analysis of a closely related compound, 2-methoxy-4,6-diphenylnicotinonitrile, illustrates the type of detailed information that can be obtained. mdpi.com For instance, in the analog, the dihedral angle between the pyridine ring and an adjacent phenyl ring was found to be 10.85°. mdpi.com Similar analysis of this compound would reveal the precise orientation of the diethylamino group relative to the plane of the nicotinonitrile ring.

| Structural Parameter | Description | Example from Analog (2-methoxy-4,6-diphenylnicotinonitrile) mdpi.com |

| Crystal System | The symmetry system to which the crystal lattice belongs. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C-C, C-N, C-O distances (e.g., in Ångströms) |

| Bond Angles | The angle formed between three connected atoms. | C-C-C, C-N-C angles (e.g., in degrees) |

| Torsional Angles | The angle between the plane formed by the first three atoms and the plane formed by the last three atoms in a sequence of four. | Defines the rotation around a central bond. |

| Dihedral Angles | The angle between two intersecting planes. | Angle between pyridine and phenyl rings: 10.85° |

This table presents the kinds of detailed structural parameters obtained from a single-crystal X-ray diffraction study, with illustrative data from a related nicotinonitrile compound.

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular forces, known as supramolecular interactions. nih.gov These interactions can include hydrogen bonds, dipole-dipole interactions, and π-π stacking. mdpi.com

Applications of 2 Diethylamino Nicotinonitrile As a Synthetic Precursor and Building Block

Synthesis of Fused Heterocyclic Systems Containing the Pyridine (B92270) Core

The presence of the ortho-amino and cyano functionalities on the pyridine ring of 2-(diethylamino)nicotinonitrile makes it an ideal starting material for the synthesis of a range of fused heterocyclic systems. These reactions typically proceed through cyclocondensation pathways, where the amino and cyano groups react with appropriate reagents to form a new fused ring.

Pyrido[x,y-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that have garnered significant attention due to their diverse biological activities. The synthesis of these derivatives often involves the cyclization of 2-aminonicotinonitriles with various one-carbon synthons. While direct literature examples starting specifically from this compound are not prevalent, established synthetic routes for analogous 2-aminonicotinonitriles can be extrapolated.

One common method for the synthesis of 4-aminopyrido[2,3-d]pyrimidines involves the reaction of a 2-aminonicotinonitrile with guanidine. This reaction is believed to proceed via an initial condensation between the amino group of the nicotinonitrile and guanidine, followed by an intramolecular cyclization involving the nitrile group to form the fused pyrimidine (B1678525) ring.

| Reagent | Product | Reaction Type |

| Guanidine | 4-Amino-2-(diethylamino)pyrido[2,3-d]pyrimidine | Cyclocondensation |

| Formamide | 2-(Diethylamino)pyrido[2,3-d]pyrimidin-4-amine | Cyclization |

Another approach involves the reaction with formamide, which can serve as a source of a one-carbon unit to form the pyrimidine ring, yielding pyrido[2,3-d]pyrimidin-4-amine (B1601162) derivatives. The reaction of 2-aminonicotinonitriles with urea (B33335) or thiourea (B124793) can also be employed to synthesize the corresponding pyrido[2,3-d]pyrimidin-4-ones or -thiones. nih.gov

Pyrido[x,y-b]pyrazine Analogues

The synthesis of pyrido[2,3-b]pyrazines typically involves the condensation of a pyridinediamine with a 1,2-dicarbonyl compound. nih.gov While this compound is not a diamine, it can potentially be converted into a suitable precursor. For instance, reduction of the nitrile group to an aminomethyl group would provide the necessary diamine functionality for subsequent cyclization reactions.

Alternatively, multicomponent reactions have been developed for the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives from simpler starting materials, such as a mixture of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine. nih.gov Exploring similar multicomponent strategies involving this compound could provide a direct route to novel pyrido[2,3-b]pyrazine analogues.

Imidazo[x,y-b]pyridine Compounds

Imidazo[1,2-a]pyridines are another important class of fused heterocycles with a wide range of biological activities. A common synthetic route to these compounds involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. organic-chemistry.orgnih.govbio-conferences.orgresearchgate.netacs.org In this reaction, the pyridine ring nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the haloketone, followed by an intramolecular cyclization of the resulting intermediate to form the fused imidazole (B134444) ring. Given that this compound is a substituted 2-aminopyridine, it is expected to undergo similar cyclocondensation reactions with α-haloketones to yield the corresponding imidazo[1,2-a]pyridine (B132010) derivatives.

| Reagent | Product | Reaction Type |

| α-Haloketone | Substituted 2-(diethylamino)imidazo[1,2-a]pyridine-8-carbonitrile | Cyclocondensation |

Other Polycyclic Aromatic Nitrogen Heterocycles

The versatile reactivity of the 2-aminonicotinonitrile scaffold allows for its use in the synthesis of various other polycyclic aromatic nitrogen heterocycles. For instance, the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile, could potentially be employed to construct fused ring systems. researchgate.net While this compound itself is not a dinitrile, it can be functionalized to introduce a second nitrile group, which could then undergo this type of cyclization.

Furthermore, the Gewald reaction, which is a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes, could potentially be adapted. researchgate.netumich.eduencyclopedia.pubmdpi.comchemrxiv.orgwikipedia.orgmdpi.com This reaction typically involves a ketone, an active methylene (B1212753) nitrile, and elemental sulfur. By analogy, this compound could potentially act as the active methylene nitrile component, leading to the formation of novel thieno[2,3-b]pyridine (B153569) derivatives.

Formation of Biologically Relevant Nicotinonitrile Conjugates

Nicotinonitrile and its derivatives are recognized as important scaffolds in medicinal chemistry due to their presence in a variety of biologically active compounds. researchgate.netmdpi.com These compounds have shown a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. organic-chemistry.orgumich.eduresearchgate.netmdpi.comnih.govnih.gov The this compound scaffold can be incorporated into larger molecules to create novel conjugates with enhanced or modified biological activities.

The presence of the diethylamino group provides a handle for further functionalization. For example, it can be a site for the attachment of other pharmacophores or linker units to create hybrid molecules with dual or targeted activities. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for conjugation.

Role in Multi-Component Organic Reactions Beyond Its Direct Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govmdpi.comnih.govnih.govresearchgate.net Nicotinonitrile derivatives are known to participate in various MCRs. For example, the multicomponent synthesis of highly functionalized pyridine-3,5-dicarbonitriles can be achieved from aldehydes, malononitrile (B47326), and thiols.

Given its structure, this compound has the potential to be a valuable component in MCRs. The active methylene group adjacent to the cyano group could participate in Knoevenagel-type condensations with aldehydes, a key step in many MCRs. The amino group can also act as a nucleophile in these reactions. The development of novel MCRs involving this compound could provide efficient access to diverse libraries of complex heterocyclic compounds for biological screening.

Catalytic Activity and Ligand Design Based on Nicotinonitrile Scaffolds

The nicotinonitrile framework, of which this compound is a derivative, is a significant scaffold in the design of ligands for coordination chemistry and catalysis. The presence of multiple nitrogen atoms (from the pyridine ring, amino group, and nitrile group) provides several potential coordination sites for metal ions.

Principles of Ligand Design and Coordination:

The design of ligands based on nicotinonitrile scaffolds leverages the principles of coordination chemistry. The pyridine nitrogen and the nitrogen of the amino group can act as Lewis bases, donating electron pairs to a metal center to form coordinate covalent bonds. pressbooks.pub In derivatives like 2-amino-3-cyanopyridine (B104079), studies have shown that the ligand can coordinate with transition metal ions such as Co(II), Ni(II), and Cu(II) in a bidentate fashion, utilizing the nitrogen atoms of the amino and cyano groups to form stable complexes, often with an octahedral geometry. ekb.eg

The key factors influencing the structure and coordination number of the resulting metal complexes include:

Size and Charge of the Metal Ion: Larger, more highly charged metal ions can accommodate more ligands, leading to higher coordination numbers. libretexts.org

Steric Hindrance of Ligands: Bulky ligands can limit the number of ligands that can coordinate to a metal center. libretexts.org

Electron Configuration of the Metal: The d-electron count of a transition metal can favor specific geometries (e.g., square planar for d⁸ ions). libretexts.org

For this compound, the diethylamino group is bulkier than a simple amino group, which would influence the steric environment around a coordinated metal ion. The pyridine ring introduces a degree of rigidity to the ligand structure, which can be advantageous in creating stereoselective catalysts. nih.gov The combination of the electron-donating diethylamino group and the π-acceptor capability of the nitrile and pyridine systems allows for the electronic properties of the resulting metal complex to be fine-tuned. wikipedia.org

Catalytic Applications:

While specific catalytic applications focusing exclusively on this compound are not extensively documented in dedicated studies, the broader class of pyridine-containing ligands is integral to many catalytic processes. Metal complexes featuring these ligands are used in:

Cross-Coupling Reactions: Nickel-terpyridine complexes, for instance, are active catalysts for C-C cross-coupling reactions. mdpi.com

Hydrogenation: Iridium complexes with N-heterocyclic olefin ligands have been successfully used in transfer hydrogenation reactions of aldehydes, ketones, and imines. rsc.org

Olefin Polymerization: Late transition metal catalysts, particularly those with nickel and palladium, coordinated with chelating amine-pyridine ligands, are employed in ethylene (B1197577) polymerization. mdpi.com

The nicotinonitrile scaffold provides a versatile platform for designing ligands that can stabilize various metal oxidation states and create specific coordination environments required for catalytic activity.

Exploration in Materials Chemistry: Non-Linear Optical (NLO) Materials

The structure of this compound is characteristic of a "push-pull" system, a design motif crucial for second-order non-linear optical (NLO) materials. These materials are essential for technologies that involve modifying the frequency of light, such as frequency doubling (second harmonic generation, SHG) in lasers and optical data processing. scirp.org

Molecular Design for NLO Properties:

The NLO response in organic molecules originates from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group, connected by a π-conjugated system. scirp.org In this compound:

Electron Donor: The diethylamino group (-N(Et)₂) is a strong electron-donating group.

π-Conjugated System: The pyridine ring serves as the conjugated bridge that facilitates electron delocalization.

Electron Acceptor: The nitrile group (-C≡N) is a strong electron-withdrawing group.

This arrangement leads to a large difference in the molecule's dipole moment between its ground state and excited states, which is a key determinant of a high second-order molecular hyperpolarizability (β), the microscopic measure of NLO activity. researchgate.net

Research Findings in Related Systems:

For example, 2-alkylamino-5-nitropyridines, which feature a similar 2-amino donor and a nitro group acceptor on a pyridine ring, have been shown to be highly effective for second harmonic generation. tandfonline.com Theoretical studies on related 2-aminopyridine derivatives also predict significant NLO behavior, with calculated static hyperpolarizability values confirming their potential. researchgate.net The NLO efficiency is often compared to standard materials like urea or potassium dihydrogen phosphate (B84403) (KDP). For instance, certain chalcone (B49325) derivatives, which also possess donor-acceptor structures, exhibit SHG efficiencies up to 14 times that of urea. scirp.org Another organic crystal, 2-(3-aminopyridinium-1-yl)-3-carboxyproponate monohydrate (3ACPM), was found to have an SHG nonlinearity 2.3 times greater than KDP. photonics.pl

These findings strongly suggest that this compound, with its potent donor-acceptor pairing, is a promising candidate for NLO applications. The primary requirements for a bulk NLO material are high molecular hyperpolarizability (β) and crystallization in a non-centrosymmetric space group to ensure a non-zero macroscopic NLO response. scirp.org

Referenced Compounds

Q & A

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the nitrile group to amides in humid environments. Store under nitrogen at –20°C in amber vials with desiccants to extend shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.